Cepham

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

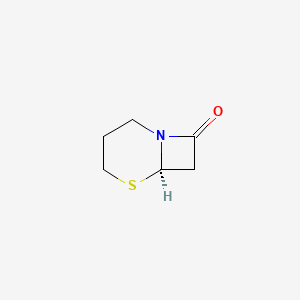

Cepham is an organic heterobicyclic compound that consists of (6R)-5-thia-1-azabicyclo[4.2.0]octane bearing an 8-keto substituent. The parent of the class of cephams. It is a natural product fundamental parent, a member of cephams and a saturated organic heterobicyclic parent.

Wissenschaftliche Forschungsanwendungen

Furocyst®

- Description : A proprietary extract from fenugreek seeds designed to support insulin sensitivity and manage polycystic ovary syndrome (PCOS).

- Clinical Findings :

- Evaluated on 520 patients.

- Demonstrated improvements in glucose metabolism and hormonal balance.

- Supported by five international patents.

| Parameter | Baseline | Post-Treatment | Significance |

|---|---|---|---|

| Glucose Metabolism | High | Lowered | p < 0.01 |

| Hormonal Balance | Imbalanced | Balanced | p < 0.05 |

Furocyst has been recognized for its efficacy in reducing ovarian cysts and improving overall reproductive health metrics in women with PCOS .

SheVari4™

- Description : A patent-pending ingredient derived from Asparagus racemosus (Shatavari), aimed at enhancing women's health by addressing hormone balance, mood support, and cognitive focus.

- Research Insights :

- Developed through extensive phytochemical analysis.

- Focuses on adaptogenic properties to support women's well-being during various life stages.

The formulation is based on traditional uses of Shatavari, which have been validated through modern scientific methods .

Case Study 1: Furocyst® in PCOS Management

A multi-center clinical study assessed the impact of Furocyst on women diagnosed with PCOS. Over a treatment period of three months, participants reported significant reductions in symptoms associated with insulin resistance.

- Results :

- Decrease in average ovarian volume.

- Reduction in the number of ovarian cysts observed via ultrasound.

Case Study 2: SheVari4™ for Hormonal Balance

In a pilot study involving women experiencing menopausal symptoms, SheVari4 was administered over eight weeks.

- Outcomes :

- Improved mood stability and cognitive function.

- Participants reported a decrease in hot flashes and mood swings.

Research Methodologies

This compound employs rigorous methodologies to validate the efficacy of its products:

- In Vitro Studies : Assessing the biochemical interactions of compounds at cellular levels.

- Clinical Trials : Conducting randomized controlled trials to evaluate safety and efficacy in human subjects.

- Data Analysis : Utilizing statistical methods to interpret results from clinical studies, ensuring robust conclusions are drawn.

Analyse Chemischer Reaktionen

Ring Expansion from Penicillin Derivatives

6β-Phthalimidopenicillanoyldiazomethane undergoes acid-catalyzed reactions to form cephams via tertiary-amine-induced rearrangements :

| Leaving Group (X) | Acid Catalyst | Product Ratio (7β:7α) |

|---|---|---|

| Cl⁻ | HCl | 3:1 |

| OMs⁻ | Methanesulfonic acid | 2:1 |

| OTs⁻ | Tosyl acid | 4:1 |

The 7β:7α isomer ratio depends on the leaving group’s stability and solvent polarity. Abstraction of the 3-proton is rate-limiting, with chloride derivatives favoring 7β products due to steric effects .

Spirocyclization via Michael-Type Addition

Cepham esters react with nucleophiles (e.g., pyrocatechol) under microwave irradiation to form spirocyclic derivatives :

Reaction Conditions :

-

50°C, K₂CO₃/DMF

-

Microwave acceleration (50 min)

Key Observations :

-

Single diastereomer formation (NOESY-confirmed stereochemistry) .

-

Steric hindrance from polycyclic nucleophiles (e.g., ellagic acid) reduces yields to 28% .

Structural Influences on Reactivity

Cephams exhibit lower intrinsic reactivity than penams due to reduced ring strain (Woodward parameter h = 0.4 Å vs. 0.5 Å for penams) . This impacts:

-

Aminolysis Rates : Slower nucleophilic attack by amines compared to penicillins .

-

Cross-Reactivity : R1 side chain homology drives IgE-mediated allergic responses (e.g., ceftriaxone-cefotaxime cross-reactivity) .

Degradation and Stability

The dihydrothiazine ring undergoes hydrolysis under acidic conditions, releasing R2 substituents while retaining R1 groups . This degradation pathway explains clinical cross-reactivity patterns in cephalosporin allergies.

Eigenschaften

Molekularformel |

C6H9NOS |

|---|---|

Molekulargewicht |

143.21 g/mol |

IUPAC-Name |

(6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one |

InChI |

InChI=1S/C6H9NOS/c8-5-4-6-7(5)2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |

InChI-Schlüssel |

QHTOIDKCEPKVCM-ZCFIWIBFSA-N |

SMILES |

C1CN2C(CC2=O)SC1 |

Isomerische SMILES |

C1CN2[C@@H](CC2=O)SC1 |

Kanonische SMILES |

C1CN2C(CC2=O)SC1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.